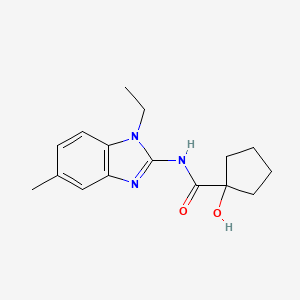
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide, also known as EIDD-2801, is a small molecule antiviral drug that has shown promising results against a range of RNA viruses, including SARS-CoV-2, the virus that causes COVID-19.
Mécanisme D'action
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide is a prodrug that is converted to its active form, N4-hydroxycytidine (NHC), by intracellular enzymes. NHC is incorporated into viral RNA during replication, leading to lethal mutagenesis of the virus. This mechanism of action is thought to be less prone to resistance than other antiviral drugs that target viral proteins.
Biochemical and Physiological Effects:
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has been shown to be well-tolerated in preclinical studies and has a favorable pharmacokinetic profile. It is rapidly converted to NHC in vivo and has a long half-life, allowing for once-daily dosing. N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has also been shown to have minimal toxicity in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has several advantages for lab experiments. It has broad-spectrum activity against RNA viruses, making it a useful tool for studying viral replication and pathogenesis. Its mechanism of action is also unique and offers a potential avenue for the development of new antiviral drugs. However, N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide is still in the early stages of development, and its efficacy and safety in humans have not yet been fully established.
Orientations Futures
There are several potential future directions for N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide. One area of research is the development of combination therapies that target multiple stages of viral replication. Another area of research is the optimization of the pharmacokinetic properties of N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide to improve its efficacy and safety in humans. Finally, N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide may have potential applications in the treatment of other RNA viruses, such as hepatitis C virus and Zika virus.
Méthodes De Synthèse
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide was developed by scientists at Emory University and Ridgeback Biotherapeutics. The synthesis method involves the reaction of 1-ethyl-5-methyl-1H-benzimidazole-2-carboxylic acid with 1,3-cyclopentanedione in the presence of potassium carbonate and acetic anhydride. The resulting compound is then treated with hydroxylamine hydrochloride to form N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide.
Applications De Recherche Scientifique
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide has been shown to have potent antiviral activity against a range of RNA viruses, including SARS-CoV-2, influenza virus, respiratory syncytial virus, chikungunya virus, and Venezuelan equine encephalitis virus. It has also been shown to have broad-spectrum activity against coronaviruses, including SARS-CoV-1, MERS-CoV, and several bat coronaviruses.
Propriétés
IUPAC Name |
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-3-19-13-7-6-11(2)10-12(13)17-15(19)18-14(20)16(21)8-4-5-9-16/h6-7,10,21H,3-5,8-9H2,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDNKJUGGZERJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)N=C1NC(=O)C3(CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-ethyl-5-methylbenzimidazol-2-yl)-1-hydroxycyclopentane-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-Methoxy-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]cyclohexan-1-ol](/img/structure/B6637770.png)
![2-hydroxy-N-[(2-imidazol-1-ylphenyl)methyl]-2-methylpentanamide](/img/structure/B6637779.png)
![1-(4-Fluorophenyl)-2-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)ethanol](/img/structure/B6637786.png)
![1-[(2-Methylsulfonylcyclohexyl)amino]-3-phenylpropan-2-ol](/img/structure/B6637796.png)
![[3-[[(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)amino]methyl]oxetan-3-yl]methanol](/img/structure/B6637811.png)

![2-chloro-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-3-methylbenzenesulfonamide](/img/structure/B6637821.png)
![1-[4-(hydroxymethyl)piperidin-1-yl]-3-(1H-indol-5-yl)propan-1-one](/img/structure/B6637824.png)
![N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]-5-methyl-2-pentan-3-ylpyrazole-3-carboxamide](/img/structure/B6637826.png)
![N-[2-[4-(hydroxymethyl)phenyl]ethyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B6637829.png)
![N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-(1H-indol-5-yl)propanamide](/img/structure/B6637834.png)
![1-[(5-chloropyridin-2-yl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B6637839.png)
![1-(8-Chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-yl)-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B6637851.png)
![[4-[[(3-Ethoxyspiro[3.4]octan-1-yl)amino]methyl]oxan-4-yl]methanol](/img/structure/B6637857.png)